molecular formula C21H21ClN2O2S2 B2776495 N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 920178-92-3

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2776495
CAS No.: 920178-92-3
M. Wt: 432.98
InChI Key: VXOYVFAIXWYPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is a benzothiazole-derived acetamide featuring a 4-chloro-benzothiazole core, a 4-(methylsulfanyl)phenyl group, and an oxolan-2-ylmethyl substituent. Benzothiazoles are pharmacologically significant due to their anticancer, antibacterial, and antifungal activities .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c1-27-16-9-7-14(8-10-16)12-19(25)24(13-15-4-3-11-26-15)21-23-20-17(22)5-2-6-18(20)28-21/h2,5-10,15H,3-4,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOYVFAIXWYPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)N(CC2CCCO2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-chloroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with bromine.

    Introduction of the methylthio group: The phenyl ring can be functionalized with a methylthio group through a nucleophilic substitution reaction using methylthiolate.

    Attachment of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced via a nucleophilic substitution reaction with a suitable leaving group, such as a halide.

    Final coupling: The final step involves coupling the benzo[d]thiazole and phenyl rings with the tetrahydrofuran ring through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for reaction conditions, and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Tin(II) chloride, iron powder.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and sulfones: From oxidation of the methylthio group.

    Amines: From reduction of nitro groups.

    Substituted benzo[d]thiazoles: From nucleophilic substitution reactions.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving sulfur-containing compounds.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole ring can intercalate with DNA, while the methylthio group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

  • Target Compound :

    • 4-Chloro-1,3-benzothiazole core : Provides a rigid aromatic scaffold for target binding.
    • 4-(Methylsulfanyl)phenyl : Electron-rich sulfur-containing group, enhancing lipophilicity.
    • Oxolan-2-ylmethyl : Introduces a cyclic ether, likely improving solubility via hydrogen bonding .
  • N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (): 3-Methylphenyl: Less polar than methylsulfanyl, reducing lipophilicity. Monohydrate: Stabilizes crystal lattice via O–H⋯N and N–H⋯O interactions .
  • Nitro and methoxy groups: Polar substituents that may alter electronic properties and metabolic stability.

Crystallographic and Physical Properties

Compound Dihedral Angle (Benzothiazole vs. Aryl) Hydrogen Bonds π-π Stacking (Distance, Å) Solubility Profile
Target Compound Hypothesized: 70–85° O–H⋯N (oxolan), N–H⋯O (amide) Not reported Moderate (oxolan enhances)
Compound 79.3° O–H⋯N, N–H⋯O (monohydrate) 3.6–3.8 Å Low (improved by hydrate)
Compounds Varies by substituent S–H⋯O (thiadiazole) Not reported Variable (polar groups)

Key Findings and Implications

Crystal Engineering: The oxolan group in the target compound may form stronger hydrogen bonds than ’s monohydrate, improving stability but complicating crystallization .

Biological Potential: Structural alignment with bioactive benzothiazoles () supports further testing for antimicrobial or anticancer applications.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C19H22ClN3O2S
  • Molecular Weight : 373.91 g/mol
  • IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the compound . The benzothiazole moiety is known for its ability to inhibit various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against human cancer cell lines such as HepG2 and A549.

In a study involving similar benzothiazole derivatives, compounds were tested on a variety of human cancer cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. For example:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7dA43120
7eHepG248

These findings suggest that this compound may possess similar properties, warranting further investigation into its efficacy against specific cancer types.

The mechanism by which benzothiazole compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry studies demonstrated that certain derivatives could significantly increase the percentage of apoptotic cells after treatment. The apoptosis was measured using propidium iodide staining, revealing concentration-dependent effects.

Study on Related Compounds

A study published in Pharmaceutical Research evaluated a series of benzothiazole derivatives for their anticancer activities. The research focused on the structure–activity relationship (SAR) of these compounds and identified key functional groups that enhance biological activity. The study concluded that modifications to the benzothiazole core could lead to improved potency against various cancer cell lines.

Clinical Implications

The potential of this compound as an anticancer agent could have significant implications for drug development. Its ability to target multiple pathways involved in tumor growth and survival positions it as a promising candidate for further clinical exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(4-chloro-1,3-benzothiazol-2-yl)-2-[4-(methylsulfanyl)phenyl]-N-[(oxolan-2-yl)methyl]acetamide?

  • Methodology : A typical approach involves coupling 4-chloro-1,3-benzothiazol-2-amine with substituted arylacetic acids using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF. Triethylamine is used as a base to deprotonate intermediates. Reaction conditions (e.g., 273 K initial cooling, 3-hour stirring) ensure high yields (~91%) .
  • Key Considerations : Post-reaction purification via trituration with ethanol and slow evaporation for crystal growth is critical to isolate the product in high purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use single-crystal X-ray diffraction (XRD) to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, dihedral angles between benzothiazole and aromatic planes (e.g., 79.3°) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) are critical markers .
  • Complementary Techniques : 1^1H/13^13C NMR to verify substituent positions and LC-MS to confirm molecular weight .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodology : Screen for antimicrobial activity via broth microdilution (MIC assays) against Gram-positive/negative bacteria. Anticancer potential can be assessed using MTT assays on cancer cell lines (e.g., IC50_{50} values in µM ranges) .
  • Controls : Compare with structurally similar benzothiazoles (e.g., 4-chloro-3-methoxyphenyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. How do crystallographic features influence the compound’s bioactivity?

  • Analysis : The dihedral angle between the benzothiazole and phenyl rings (79.3°) may sterically hinder target binding. Hydrogen-bonding interactions (e.g., O–H⋯N with water molecules) could enhance solubility and membrane permeability .
  • Experimental Design : Modify substituents (e.g., replace methylsulfanyl with ethylsulfonyl) and compare XRD data and bioactivity to establish structure-activity relationships (SAR) .

Q. What computational tools can predict binding modes to biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using protein structures (e.g., EGFR kinase or bacterial enzymes) to identify key interactions. Focus on the acetamide’s carbonyl group and benzothiazole’s nitrogen atoms as potential hydrogen-bond donors/acceptors .
  • Validation : Corrogate docking results with experimental IC50_{50} values and mutagenesis studies on target proteins .

Q. How to resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Case Study : If antiproliferative activity varies across studies, systematically test under uniform conditions (e.g., 72-hour exposure, standardized cell lines). Control for substituent effects (e.g., chloro vs. methoxy groups) and assay sensitivity .
  • Statistical Approach : Use ANOVA to compare activity trends across derivatives and identify outliers due to structural or experimental variability .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Approach : Introduce polar groups (e.g., hydroxyl or sulfonyl) to the oxolan-2-ylmethyl moiety to enhance solubility. Assess logP via HPLC and correlate with in vivo bioavailability .
  • In Silico Tools : Use ADMET predictors (e.g., SwissADME) to model absorption and metabolism .

Data Contradiction and Resolution

Q. Discrepancies in reported antimicrobial efficacy: How to validate claims?

  • Resolution : Re-test the compound against reference strains (e.g., S. aureus ATCC 25923) using CLSI guidelines. Cross-validate with time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
  • Meta-Analysis : Compare MIC values with structurally analogous compounds (e.g., N-(3-chloro-4-fluorophenyl) derivatives) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.